B-L-FUCOPYRANOSYLPHENYL ISOTHIOCYANATE
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR data for β-L-fucopyranosylphenyl isothiocyanate can be inferred from structural analogs and computational predictions:
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals key fragmentation pathways:
Infrared (IR) Vibrational Signatures
IR spectroscopy identifies functional groups:
- Isothiocyanate (N=C=S) : Strong absorption at 2050–2150 cm⁻¹ .
- Hydroxyl groups (O-H) : Broad band at 3200–3500 cm⁻¹ .
- Aromatic C-H stretch : Peaks at 3030–3100 cm⁻¹ .
- Pyranose ring vibrations :
Tables
Table 1: Key Spectroscopic Assignments
| Technique | Signal (ppm/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | δ 5.1 (d) | Anomeric proton (H-1) |
| ¹³C NMR | δ 132.5 | Isothiocyanate carbon |
| IR | 2050–2150 | N=C=S stretch |
| MS | m/z 297.33 | Molecular ion peak |
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₅NO₅S |
| Molecular weight | 297.33 g/mol |
| IUPAC name | 2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
Properties
CAS No. |
142702-33-8 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.3275 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Isothiocyanate Compounds
Structural Comparison
The compound’s distinguishing feature is the fucopyranosyl group, which differentiates it from simpler ITCs. Below is a comparison with key analogs:
Tubulin Polymerization Inhibition (In Vitro)
Data from highlights the activity of ITCs in cancer-related pathways:
Antiproliferative Activity
For example, compound 5 (unspecified) exhibits high antiproliferative activity despite low tubulin inhibition .
Preparation Methods
Two-Step Synthesis via Dithiocarbamate Intermediates
Step 1: Synthesis of Phenyl Dithiocarbamate
A modified procedure from CN103086933A involves reacting substituted aniline derivatives with CS₂ and KOH under solvent-free mechanochemical grinding (30 Hz, 40–60 min). For β-L-fucopyranosylphenyl derivatives, the aniline must first be functionalized with a protected fucose moiety. For example:
-
Protect β-L-fucopyranose using acetyl or benzyl groups.
-
Synthesize glycosyl aniline via nucleophilic substitution of glycosyl bromides with 4-aminophenol.
-
React the glycosylated aniline with CS₂ and KOH to form the dithiocarbamate salt.
Step 2: Oxidative Desulfurization
The dithiocarbamate salt is treated with Na₂S₂O₈ or H₂O₂ to yield the isothiocyanate. As demonstrated in Procedure A, sodium persulfate (1.0 equiv.) in water at room temperature achieves 63–82% yields for aromatic isothiocyanates.
Example Protocol :
One-Pot Thiophosgene Method
Thiophosgene (Cl₂C=S) directly converts amines to isothiocyanates. For glycosylated amines, this method avoids intermediate isolation but requires stringent temperature control:
-
Dissolve glycosylated aniline in dichloromethane (DCM) and saturated NaHCO₃.
-
Add thiophosgene (1.2 equiv.) dropwise at 0°C.
-
Stir for 1 h, extract with DCM, and purify via column chromatography.
Advantages :
Limitations :
-
Thiophosgene’s toxicity and moisture sensitivity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving heat-sensitive glycosyl groups. A protocol adapted from PMC11349037 and involves:
-
Mix glycosylated aniline (5.0 mmol), CS₂ (2.5 equiv.), and K₂CO₃ (2.0 equiv.) in ethanol.
-
Irradiate at 500 W for 7–9 min (two cycles).
-
Add Na₂S₂O₈ (1.0 equiv.) and irradiate for 2 min.
Results :
Alternative Approaches
Tandem Staudinger/Aza-Wittig Reaction
This method avoids CS₂ and bases, making it suitable for acid-labile sugars:
-
React glycosyl azide with triphenylphosphine to form iminophosphorane.
Enzymatic Glycosylation
Emerging strategies use glycosyltransferases to attach fucose to pre-formed phenyl isothiocyanate. While experimental, this approach offers stereospecificity without protecting groups.
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C (oxidation step) | Prevents sugar degradation |
| Solvent | H₂O/DCM biphasic system | Enhances CS₂ solubility |
| Oxidizing Agent | Na₂S₂O₈ (1.0 equiv.) | Higher purity vs. H₂O₂ |
Key Challenges
-
Steric hindrance : Bulky fucose groups reduce amine reactivity. Solutions include using electron-deficient aryl amines or microwave activation.
-
Purification : Hydrophilic glycosyl groups complicate column chromatography. Reverse-phase HPLC or size-exclusion chromatography improves resolution.
Analytical Characterization
Critical data for β-L-fucopyranosylphenyl isothiocyanate:
Q & A
Q. How can conflicting results in enzyme inhibition assays be reconciled?
- Methodology : Re-test under standardized conditions (buffer composition, enzyme source). Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
